molecular formula C21H25BrClN3 B11949324 N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide CAS No. 853344-36-2

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide

Cat. No.: B11949324
CAS No.: 853344-36-2
M. Wt: 434.8 g/mol
InChI Key: LQYQWOHURXJTED-UHFFFAOYSA-N
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Description

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro and phenyl group, and an ethane-1,2-diamine moiety with diethyl substitutions. The hydrobromide salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The starting material, 6-chloro-2-phenylquinoline, undergoes a series of reactions including halogenation, nucleophilic substitution, and amination to introduce the ethane-1,2-diamine moiety. The final step involves the formation of the hydrobromide salt to enhance the compound’s properties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the ethane-1,2-diamine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.

Scientific Research Applications

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The ethane-1,2-diamine moiety may interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenylquinoline: Shares the quinoline core but lacks the ethane-1,2-diamine moiety.

    N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine: Similar structure with dimethyl instead of diethyl substitutions.

    N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride: Different salt form with hydrochloride instead of hydrobromide.

Uniqueness

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853344-36-2

Molecular Formula

C21H25BrClN3

Molecular Weight

434.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C21H24ClN3.BrH/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21;/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24);1H

InChI Key

LQYQWOHURXJTED-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Br

Origin of Product

United States

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